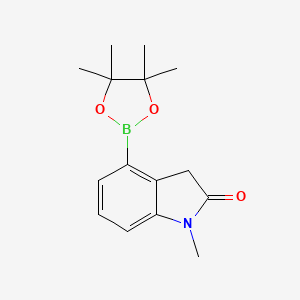
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is an organic compound that features a benzene ring substituted with a 2,2-dibromovinyl group, a chlorine atom, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-chloro-3-fluorobenzene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,2-dibromovinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-(2-bromovinyl)-1-chloro-3-fluorobenzene or further to 2-vinyl-1-chloro-3-fluorobenzene.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include 2-(2-substituted-vinyl)-1-chloro-3-fluorobenzene derivatives.
Reduction: Products include partially or fully reduced vinyl derivatives.
Coupling: Products include biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Agricultural Chemistry: Explored for its use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene in chemical reactions involves the reactivity of the dibromovinyl group. This group can undergo nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles. The presence of the chlorine and fluorine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Dibromovinyl)furan
- 2-(2,2-Dibromovinyl)thiophene
- 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile
Uniqueness
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene is unique due to the combination of the dibromovinyl group with both chlorine and fluorine substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPCIHNRXBMLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)


![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

